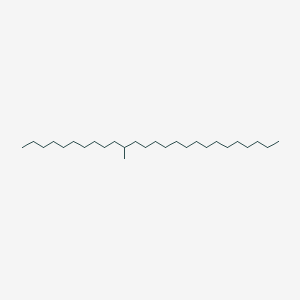methanone CAS No. 72235-46-2](/img/structure/B14469765.png)
[3-(Dibromomethyl)phenyl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dibromomethyl)phenylmethanone: is an organic compound with the molecular formula C14H10Br2O . It is characterized by the presence of a dibromomethyl group attached to a phenyl ring, which is further connected to a phenylmethanone moiety. This compound is notable for its unique structure, which includes multiple aromatic rings and bromine atoms, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dibromomethyl)phenylmethanone typically involves the radical bromination of precursor compounds. One common method is the bromination of (E)-1,2-bis(3-methylphenyl)diazene using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) as radical initiators . The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of 3-(Dibromomethyl)phenylmethanone may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Dibromomethyl)phenylmethanone undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can participate in nucleophilic substitution reactions, where bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the dibromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Benzoyl Peroxide (BPO): Acts as a radical initiator in bromination.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Methyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(Dibromomethyl)phenylmethanone is used as a building block for the synthesis of more complex organic molecules
Biology and Medicine: The compound’s brominated structure makes it a potential candidate for biological studies, particularly in the development of brominated pharmaceuticals. Bromine atoms can enhance the biological activity of compounds, making them more effective as drugs.
Industry: In the industrial sector, 3-(Dibromomethyl)phenylmethanone is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(Dibromomethyl)phenylmethanone involves its interaction with molecular targets through its bromine atoms and aromatic rings. The bromine atoms can participate in halogen bonding, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to specific targets.
Comparación Con Compuestos Similares
- 4-(Dibromomethyl)phenylmethanone
- 3-(Bromomethyl)phenylmethanone
- 3-(Tribromomethyl)phenylmethanone
Comparison: Compared to its analogs, 3-(Dibromomethyl)phenylmethanone is unique due to the specific positioning of the dibromomethyl group on the phenyl ring. This positioning can influence its reactivity and the types of reactions it undergoes. For example, the presence of two bromine atoms in the dibromomethyl group can enhance its reactivity in substitution reactions compared to compounds with only one bromine atom.
Propiedades
Número CAS |
72235-46-2 |
|---|---|
Fórmula molecular |
C14H10Br2O |
Peso molecular |
354.04 g/mol |
Nombre IUPAC |
[3-(dibromomethyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C14H10Br2O/c15-14(16)12-8-4-7-11(9-12)13(17)10-5-2-1-3-6-10/h1-9,14H |
Clave InChI |
OJXOSDREVZTZEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14469688.png)

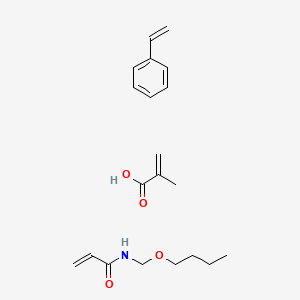
![N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide](/img/structure/B14469698.png)
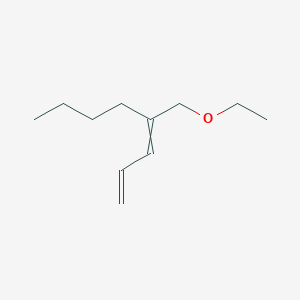
![Benzamide, N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]-](/img/structure/B14469715.png)
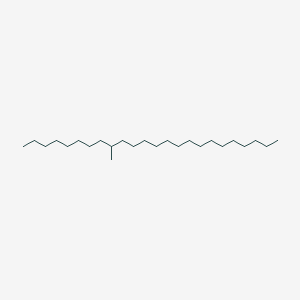
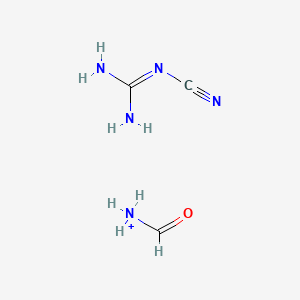
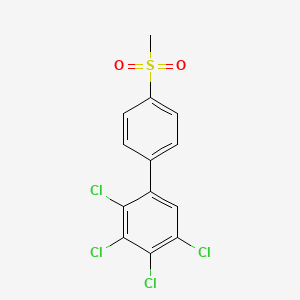


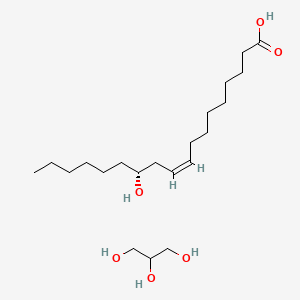
![Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester](/img/structure/B14469761.png)
